
Piperidine, 1-(3-(triethylsilyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(3-(triethylsilyl)propyl)-: is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(triethylsilyl)propyl)- typically involves the reaction of piperidine with a triethylsilyl reagent under controlled conditions. One common method is the hydrosilylation of an allyl piperidine derivative using a platinum catalyst. The reaction is carried out under an inert atmosphere, usually at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale synthesis with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, 1-(3-(triethylsilyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while reduction typically produces more saturated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Piperidine, 1-(3-(triethylsilyl)propyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of silyl groups on biological activity. It serves as a model compound for investigating the interactions between silyl groups and biological molecules .
Medicine: In medicine, derivatives of Piperidine, 1-(3-(triethylsilyl)propyl)- are explored for their potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(3-(triethylsilyl)propyl)- involves its interaction with molecular targets through the triethylsilyl group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Piperidine: The parent compound, lacking the triethylsilyl group.
Pyrrolidine: A five-membered ring analog of piperidine.
Piperazine: Contains two nitrogen atoms in the ring structure.
Uniqueness: Piperidine, 1-(3-(triethylsilyl)propyl)- is unique due to the presence of the triethylsilyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
20723-21-1 |
|---|---|
Fórmula molecular |
C14H31NSi |
Peso molecular |
241.49 g/mol |
Nombre IUPAC |
triethyl(3-piperidin-1-ylpropyl)silane |
InChI |
InChI=1S/C14H31NSi/c1-4-16(5-2,6-3)14-10-13-15-11-8-7-9-12-15/h4-14H2,1-3H3 |
Clave InChI |
HIOWBGABQGNJJL-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CCCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


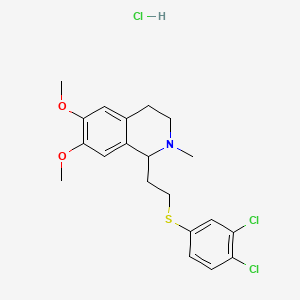
![1,2,4,5-Tetramethyl-3-[(2,4,5-trimethylphenyl)methyl]benzene](/img/structure/B14704974.png)
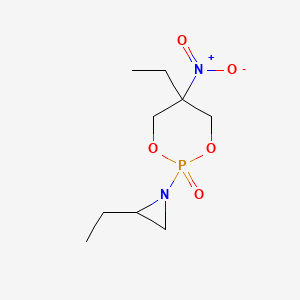
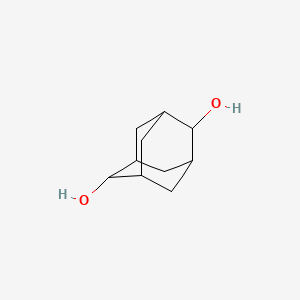

![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)
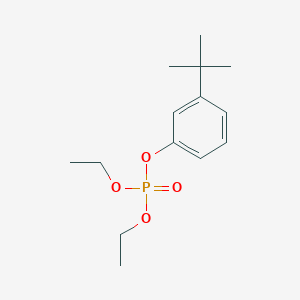
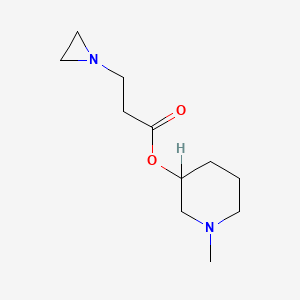

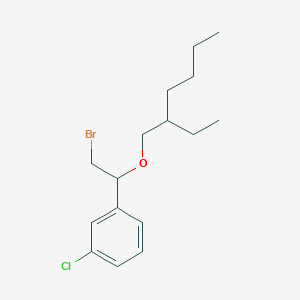
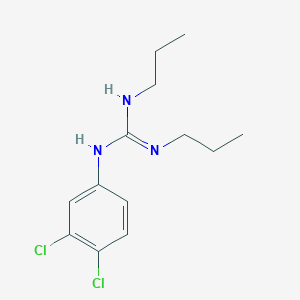

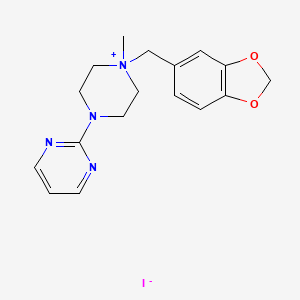
![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)
